molecular formula C7H11NOS B12869506 3,4-Dimethyl-5-((methylthio)methyl)isoxazole

3,4-Dimethyl-5-((methylthio)methyl)isoxazole

Cat. No.: B12869506
M. Wt: 157.24 g/mol
InChI Key: ANKUEKXZVVWPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-5-((methylthio)methyl)isoxazole is a heterocyclic compound with the molecular formula C7H11NOS It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-5-((methylthio)methyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using tert-butyl nitrite or isoamyl nitrite to form 3,5-disubstituted isoxazoles . Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include CuCl, tert-butyl nitrite, isoamyl nitrite, and sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions yield 3,5-disubstituted isoxazoles, while reduction reactions produce the corresponding reduced forms of the compound .

Mechanism of Action

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

3,4-dimethyl-5-(methylsulfanylmethyl)-1,2-oxazole

InChI

InChI=1S/C7H11NOS/c1-5-6(2)8-9-7(5)4-10-3/h4H2,1-3H3

InChI Key

ANKUEKXZVVWPKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)CSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.